molecular formula C21H21N3O5 B3009742 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 941917-94-8

4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3009742
CAS No.: 941917-94-8
M. Wt: 395.415
InChI Key: WCGPREGAFVYEBI-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS# 941917-94-8) is a high-value chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its broad biological activity and role as a bioisostere for ester and amide functionalities . This compound is of significant interest in oncology research, as 1,2,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by targeting key biological pathways involved in cancer cell proliferation . These mechanisms include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif is also investigated in neuroscience for targeting various neurotransmitter receptors . Supplied with a minimum purity of 90% , this compound is intended for in vitro research applications to explore its mechanism of action and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-22-20(23-29-21)16-5-4-6-17(27-2)19(16)28-3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPREGAFVYEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazides, carboxylic acids, and dehydrating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the compound enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Analgesic Effects : Literature suggests that derivatives of oxadiazole can exhibit intrinsic analgesic effects. This property could be beneficial in developing pain management therapies .

Pharmacological Insights

Mechanism of Action : The compound may interact with specific receptors or enzymes involved in disease pathways. For instance, the presence of the pyrrolidine ring is known to enhance binding affinity to certain biological targets, which may lead to improved therapeutic efficacy .

Case Studies :

  • Cancer Treatment Studies : A study on a related oxadiazole derivative demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a defined period. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy Trials : In vitro studies have shown that similar compounds exhibit effective inhibition against a range of bacterial strains, suggesting a broad-spectrum antimicrobial potential that warrants further exploration .

Materials Science Applications

Polymer Chemistry : The unique properties of the oxadiazole group make it suitable for incorporation into polymers for electronic applications. Research is ongoing into how these compounds can enhance the conductivity and stability of polymeric materials used in electronic devices .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The 2-chloro derivative (399.8 g/mol) has a higher molecular weight than the dimethoxy analogs due to chlorine's atomic mass .
  • Replacing the dimethoxyphenyl group with pyridin-4-yl reduces molecular weight significantly (336.3 g/mol) , highlighting the impact of aromatic heterocycles vs. substituted phenyl groups.

Substituent Position and Electronic Properties :

  • The target compound's 2,3-dimethoxyphenyl group differs from the 2,4-dimethoxy isomer in . Methoxy groups are electron-donating, and their positions may alter electronic density on the oxadiazole ring, influencing solubility, reactivity, or receptor interactions.
  • The 2-chloro substituent in introduces an electron-withdrawing group, which could modulate binding affinity or metabolic stability compared to methoxy analogs.

Biological Activity

The compound 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H22N4O4C_{21}H_{22}N_4O_4 with a molecular weight of 394.43 g/mol. The structure features a pyrrolidinone core substituted with oxadiazole and methoxyphenyl groups, which are crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under review has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
HT-2910.50
Jurkat8.70

In a study comparing various derivatives of oxadiazoles, this compound demonstrated an IC50 value comparable to that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

2. Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated using picrotoxin-induced seizure models. Preliminary results indicated that it could significantly reduce seizure duration and frequency.

Table 2: Anticonvulsant Efficacy

CompoundDose (mg/kg)Seizure Protection (%)Reference
4-[3-(2,3-Dimethoxyphenyl)...2080
Standard Drug (Phenytoin)25100

These findings suggest that the compound may act through modulation of GABAergic transmission or inhibition of excitatory neurotransmission pathways .

3. Antimicrobial Activity

The antimicrobial activity was assessed against several bacterial strains. The results indicated that the compound possesses broad-spectrum antibacterial properties.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results point to the potential use of this compound in treating infections caused by resistant bacterial strains.

Mechanistic Insights

Molecular docking studies have revealed that the compound interacts favorably with key biological targets associated with cancer and seizure pathways. The presence of methoxy groups enhances lipophilicity and allows better penetration into cells, which may explain its potent biological activities .

Case Studies

Several case studies have been published detailing the synthesis and evaluation of similar compounds within the oxadiazole family. For instance, a study reported that modifications in the phenyl ring significantly influenced the cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship (SAR) that could be applied to optimize this compound further .

Q & A

Q. How to design stability studies for long-term storage of the compound?

  • Methodology :
  • ICH Guidelines : Follow Q1A(R2) for accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage, analyzing purity at 0, 3, 6, 12 months .
  • Excipient Screening : Test antioxidants (e.g., BHT) and desiccants (silica gel) in lyophilized formulations .
  • Container Compatibility : Assess leaching from glass vs. polypropylene using ICP-MS for elemental impurities .

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